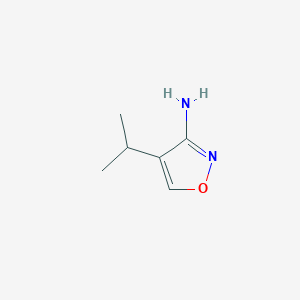

4-Isopropylisoxazol-3-amine

説明

Significance of Isoxazole (B147169) and Isoxazole-3-amine Scaffolds in Contemporary Chemical Biology

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Current time information in Bangalore, IN.mdpi.comnih.govrsc.org Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in drug design. d-nb.info Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. d-nb.infoontosight.aiumtm.cz The isoxazole ring is a key feature in several commercially available drugs, underscoring its therapeutic relevance. mdpi.com

The isoxazole-3-amine moiety, in particular, serves as a valuable synthon for the construction of diverse molecular architectures. The presence of a reactive amine group provides a convenient handle for further chemical modifications, allowing for the exploration of vast chemical space. nih.gov This has led to the development of numerous isoxazole-3-amine derivatives with a range of pharmacological effects, from enzyme inhibition to receptor modulation. d-nb.infonih.gov

Established Synthetic Pathways for Isoxazole Ring Formation

The synthesis of the isoxazole ring, a key structural motif in many pharmacologically active compounds, is predominantly achieved through two robust strategies. The first is the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne, a method widely recognized for its efficiency and regioselectivity. mdpi.comwikipedia.org The second major route involves the condensation of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, to form the heterocyclic ring. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions: Mechanistic Insights and Applications

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction, sometimes referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (typically an alkyne for isoxazole synthesis) to form the isoxazole ring in a concerted, pericyclic fashion. wikipedia.orgnih.gov This method is highly valued for its ability to control regioselectivity and stereoselectivity, providing a direct route to functionalized isoxazoles. wikipedia.orgresearchgate.net

A critical aspect of isoxazole synthesis via cycloaddition is the generation of the nitrile oxide intermediate, which is typically unstable and generated in situ. researchgate.net The two most common methods for generating nitrile oxides are the dehydration of primary nitroalkanes and the oxidation of aldoximes. researchgate.net Various oxidizing agents have been employed for the conversion of aldoximes, including Oxone®, tert-butyl nitrite, and (bis(trifluoroacetoxy)iodo)benzene (PIFA). researchgate.netacs.orgtandfonline.com

Once generated, the nitrile oxide readily reacts with a dipolarophile. The reaction with an alkyne yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole. wikipedia.orgmdpi.com The regioselectivity of the cycloaddition is governed by both steric and electronic factors, as explained by frontier molecular orbital (FMO) theory. mdpi.com

Table 1: Selected Methods for Nitrile Oxide Generation and Subsequent Cycloaddition

| Precursor | Reagent/Condition | Dipolarophile | Product | Reference |

| Aldoxime | Oxone®, HFIP, H₂O | Alkyne | Isoxazole | acs.org |

| α-Nitroketone | p-TsOH | Alkyne | Isoxazole | mdpi.com |

| Aldoxime | NaCl, Oxone®, Na₂CO₃ (Ball-milling) | Alkyne | Isoxazole | tandfonline.com |

| Nitroalkane | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Alkyne | Isoxazole | organic-chemistry.orgnih.gov |

Metal-Catalyzed (e.g., Cu(I), Ru(II), Pd) Approaches to Isoxazole Synthesis

To improve the efficiency, scope, and regioselectivity of isoxazole synthesis, various metal catalysts have been introduced. Copper(I) catalysts are particularly prominent in mediating the cycloaddition of alkynes with nitrile oxides. organic-chemistry.orgthieme-connect.com These reactions often proceed under mild conditions and exhibit a broad substrate scope. organic-chemistry.org Computational studies suggest that the copper-catalyzed reaction may proceed through a nonconcerted mechanism involving metallacycle intermediates, rather than a classic pericyclic pathway. organic-chemistry.org

Palladium and Ruthenium catalysts have also been employed in multi-step, one-pot syntheses. For instance, a Palladium-catalyzed Sonogashira coupling can be followed by a 1,3-dipolar cycloaddition to yield isoxazoles. nih.govrsc.org Ruthenium catalysts have been developed for the synthesis of 3,4-disubstituted isoxazoles. nih.govrsc.org

Table 2: Examples of Metal-Catalyzed Isoxazole Syntheses

| Catalyst | Reaction Type | Reactants | Product | Reference |

| CuCl | Intramolecular Cyclization | Propargylamine-derived oxime | Isoxazole | thieme-connect.com |

| Copper(I) | [3+2] Cycloaddition | Terminal Alkyne, Azide/Nitrile Oxide | 1,2,3-Triazole/Isoxazole | organic-chemistry.org |

| AuCl | [2+3] Cycloaddition | 1,1-Difluoroallene, Nitrile Oxide | 5-Fluoroisoxazole | acs.org |

| Pd catalyst | Sonogashira coupling / Cycloaddition | Acid chloride, Terminal alkyne, Nitrile oxide | Isoxazole | nih.govrsc.org |

Cyclo-condensation Strategies for Isoxazole-3-amine Core Formation

Cyclo-condensation reactions provide an alternative and powerful route to the isoxazole core. These methods typically involve the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine or its salts. researchgate.net A key advantage of this approach is the use of readily available starting materials. For the synthesis of 3-aminoisoxazoles specifically, β-ketonitriles are common precursors, reacting with hydroxylamine to form the desired product. nih.govorganic-chemistry.org The regioselectivity of this reaction, determining whether a 3-amino or 5-aminoisoxazole is formed, can be controlled by carefully managing reaction parameters such as pH and temperature. organic-chemistry.org For example, a pH between 7 and 8 at lower temperatures (≤45 °C) favors the formation of 3-aminoisoxazoles, whereas a higher pH (>8) and temperature (100 °C) lead to the 5-aminoisoxazole isomer. organic-chemistry.org

Multi-component reactions (MCRs) have emerged as a highly efficient tool for synthesizing complex molecules like isoxazoles in a single step, adhering to the principles of green chemistry by improving atom economy and reducing waste. journalijar.com A common MCR for isoxazole derivatives involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. journalijar.comscispace.com These reactions can be catalyzed by various substances, including organic acids like camphor sulfonic acid or citric acid, and can even be performed in green solvents like water or ethanol. journalijar.comorientjchem.org

The mechanism generally involves the initial formation of an intermediate from the reaction of the β-ketoester and hydroxylamine hydrochloride, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final isoxazole product. scispace.commdpi.com

Table 3: Multi-Component Syntheses of Isoxazole Derivatives

| Catalyst | Reactants | Solvent | Product | Reference |

| Camphor sulfonic acid | Aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Ethanol | Isoxazole derivative | journalijar.com |

| Citric Acid | Aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Water | (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-one | orientjchem.org |

| Potassium Iodide | Aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Water | Isoxazole-5(4H)-one | ufms.br |

| Natural fruit juices | Aldehyde, Methyl acetoacetate, Hydroxylamine HCl | Water:Ethanol | Isoxazole derivative | scispace.com |

Organocatalytic Approaches (e.g., L-valine mediated) in Isoxazolone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free and environmentally benign alternative to traditional catalysis. In the context of isoxazole-related synthesis, amino acids like L-valine have been investigated as catalysts. Specifically, L-valine has been shown to mediate a domino three-component strategy for the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. mdpi.com This type of reaction proceeds via a cyclocondensation-Knoevenagel condensation sequence, demonstrating the utility of organocatalysts in constructing the core isoxazolone ring system from simple precursors. mdpi.com

Synthetic Strategies for 4-Isopropylisoxazol-3-amine and its Analogs: A Comprehensive Review

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities. Among these, this compound represents a key structural motif, the synthesis of which requires precise control over regioselectivity and functional group introduction. This article delves into the diverse synthetic methodologies for preparing this compound and analogous isoxazole-3-amines, with a focus on advanced, targeted, and sustainable approaches.

Structure

3D Structure

特性

IUPAC Name |

4-propan-2-yl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-9-8-6(5)7/h3-4H,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTORQVUWILGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Isopropylisoxazol 3 Amine

Reactivity of the Isoxazole (B147169) Nucleus Towards Electrophiles and Nucleophiles

The isoxazole ring is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the substitution pattern. In the case of 4-Isopropylisoxazol-3-amine, the amino group at position 3 and the isopropyl group at position 4 significantly direct the outcome of reactions on the nucleus.

Electrophilic Substitution:

Generally, electrophilic aromatic substitution on the isoxazole ring is known to favor the 4-position. However, with the 4-position already occupied by an isopropyl group, electrophilic attack is directed to the next most activated position, which is the C-5 carbon. The amino group at C-3 acts as an activating group, further enhancing the electron density of the ring and facilitating electrophilic substitution.

| Reaction | Reagent | Product | Reference |

| Halogenation | ICl, I2, Br2 | 4-halo-isoxazole derivatives | acs.org |

| Nitration | HNO3/H2SO4 | 5-nitro-isoxazole derivatives | Inferred from general principles of electrophilic aromatic substitution. |

| Sulfonation | Fuming H2SO4 | Isoxazole-5-sulfonic acid derivatives | Inferred from general principles of electrophilic aromatic substitution. |

Nucleophilic Attack:

The isoxazole ring is relatively electron-rich and generally resistant to nucleophilic attack under standard conditions. However, the weak N-O bond can be susceptible to cleavage under certain conditions, leading to ring-opening reactions. This can be initiated by strong nucleophiles or under photochemical conditions. For instance, treatment of isoxazoles with strong bases can lead to ring cleavage and the formation of various acyclic products.

Transformations and Functionalization of the Amino Group at Position 3

The primary amino group at the 3-position of this compound is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

The nucleophilic nature of the amino group readily allows for acylation, alkylation, and arylation reactions.

Acylation: The amino group can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides. For example, N-acylation of unprotected amino acids can be achieved using benzotriazolyl or succinimidyl carboxylates.

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides. However, polyalkylation is a common side reaction. Selective mono-N-alkylation of amino alcohols has been reported via chelation with 9-BBN. libretexts.org Radical-mediated alkylation of aldehydes also presents a modern approach to forming C-N bonds. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amines, including aminothiazoles, with aryl halides or triflates. researchgate.netmit.edunagoya-u.ac.jp

| Reaction | Reagents | Product Type | Reference |

| Acylation | Acyl chloride, Anhydride | N-acyl-4-isopropylisoxazol-3-amine | google.com |

| Alkylation | Alkyl halide | N-alkyl-4-isopropylisoxazol-3-amine | libretexts.org |

| Arylation | Aryl halide, Pd catalyst, Base | N-aryl-4-isopropylisoxazol-3-amine | researchgate.netmit.edunagoya-u.ac.jp |

The amino group serves as a versatile handle for the synthesis of amide, thioamide, and urea derivatives, which are important pharmacophores.

Amide Formation: As mentioned, amides are readily prepared by acylation. Direct synthesis of amides from carboxylic acids and amines can be achieved using various coupling agents.

Thioamide Formation: Thioamides can be synthesized from the corresponding amides by treatment with Lawesson's reagent or by direct reaction of the amine with a thiocarbonylating agent. Thioamides are found in several natural products and therapeutic agents. organic-chemistry.org

Urea Formation: Urea derivatives can be synthesized by reacting the amino group with isocyanates, carbamoyl chlorides, or by phosgene-free methods. One-pot synthesis of ureas from Boc-protected amines has also been reported. researchgate.net

| Derivative | Synthetic Method | Key Reagents | Reference |

| Amide | Acylation of the amino group | Acyl chlorides, anhydrides, carboxylic acids + coupling agents | google.com |

| Thioamide | Thionation of amides | Lawesson's reagent | organic-chemistry.org |

| Urea | Reaction with isocyanates or equivalents | Isocyanates, carbamoyl chlorides, CO2 + activating agents | researchgate.netrsc.org |

N-Methylation: N-methylation of amines can be achieved using various methylating agents such as methyl iodide or dimethyl sulfate, though these can lead to overmethylation. A greener and more practical method for the N-methylation of a broad range of amines utilizes dimethyl sulfoxide (DMSO) in the presence of formic acid. nih.gov

Other N-Substitutions: A variety of other substituents can be introduced onto the amino group through reactions such as reductive amination with aldehydes or ketones, or Michael addition to α,β-unsaturated compounds.

| Reaction | Reagents | Product | Reference |

| N-Methylation | DMSO, Formic Acid | N-methyl-4-isopropylisoxazol-3-amine | nih.gov |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN) | N-alkyl-4-isopropylisoxazol-3-amine | General organic chemistry principle. |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | N-substituted-4-isopropylisoxazol-3-amine | General organic chemistry principle. |

Chemical Modifications at the Isopropyl Group at Position 4

The isopropyl group at the 4-position is generally less reactive than the amino group or the isoxazole nucleus. However, its C-H bonds can be functionalized under more forcing conditions, typically involving radical-based or transition-metal-catalyzed C-H activation strategies.

Radical Functionalization: The benzylic-like position of the isopropyl group's tertiary C-H bond makes it a potential site for radical-mediated functionalization. Reactions involving radical initiators can lead to the introduction of halogens, hydroxyl groups, or other functionalities. Radical-radical coupling reactions catalyzed by organic photoredox catalysts have been used for the distal C-H functionalization of alkoxyarenes, a strategy that could potentially be adapted. nih.gov

Directed Metalation: While less common for alkyl groups, directed metalation could be a potential strategy if a suitable directing group is present on the isoxazole ring or the amino group. This would involve deprotonation of one of the methyl groups of the isopropyl substituent, followed by reaction with an electrophile. organic-chemistry.orguwindsor.cabaranlab.orgwikipedia.org

Transition-Metal-Catalyzed C-H Activation: Recent advances in transition-metal catalysis have enabled the direct functionalization of C(sp3)-H bonds. Rhodium-catalyzed C-H bond activation has been used for the alkylation of heterocycles, and increasing the steric bulk of substituents has been shown to enhance reaction rates. nih.gov Palladium-catalyzed C-H arylation is another powerful tool for forming C-C bonds. rsc.org

| Functionalization Strategy | Potential Reagents/Catalysts | Potential Product | Reference |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-(1-bromo-1-methylethyl)isoxazol-3-amine | General organic chemistry principle. |

| C-H Activation/Arylation | Pd(OAc)2, Ligand, Aryl Halide | 4-(1-aryl-1-methylethyl)isoxazol-3-amine | rsc.org |

| Directed ortho-Metalation | n-BuLi, Directing Group | Functionalized isopropyl group | organic-chemistry.orguwindsor.cabaranlab.orgwikipedia.org |

Impact of Isopropyl Group Modifications on Reactivity

Modifications to the isopropyl group at the 4-position of the isoxazol-3-amine scaffold can significantly influence the compound's reactivity through a combination of steric and electronic effects. These modifications can range from simple homologation to the introduction of branching or functional groups, each imparting distinct properties to the molecule.

Steric Effects:

The size and bulk of the alkyl group at the 4-position play a crucial role in governing the accessibility of the adjacent amino group and the isoxazole ring itself.

Homologation: Increasing the chain length of the alkyl group (e.g., from isopropyl to isobutyl or larger) would progressively increase steric hindrance around the 3-amino group. This could potentially slow down reactions involving this amine, such as acylation or alkylation, by impeding the approach of bulky reagents.

Branching: Introducing branching at the α- or β-carbon of the alkyl substituent would create even greater steric congestion. For instance, replacing the isopropyl group with a tert-butyl group would significantly shield the 3-amino group, potentially requiring more forcing reaction conditions or specialized catalysts to achieve derivatization. This increased steric hindrance can also influence the regioselectivity of reactions on the isoxazole ring by directing incoming reagents to less hindered positions.

Electronic Effects:

Electron-Donating Groups: An increase in the electron-donating ability of the 4-substituent would be expected to increase the electron density of the isoxazole ring, potentially making it more susceptible to electrophilic attack, although such reactions are generally not favored for isoxazoles. Conversely, it might slightly decrease the acidity of the C-H bonds on the ring.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups within the alkyl substituent (e.g., a fluorine atom) would decrease the electron density of the isoxazole ring, making it more susceptible to nucleophilic attack. This could also increase the acidity of the ring protons, facilitating deprotonation and subsequent functionalization.

The following table summarizes the predicted impact of modifying the isopropyl group on the reactivity of 4-alkylisoxazol-3-amines.

| Modification of Isopropyl Group | Predicted Impact on Reactivity of 3-Amino Group | Predicted Impact on Reactivity of Isoxazole Ring |

| Homologation (e.g., to isobutyl) | Decreased reactivity due to increased steric hindrance. | Minor electronic effect; potential for altered regioselectivity in ring functionalization due to steric blocking. |

| Increased Branching (e.g., to tert-butyl) | Significantly decreased reactivity due to severe steric hindrance. | Pronounced steric hindrance may direct reactions to the 5-position; minimal electronic effect. |

| Introduction of Electron-Withdrawing Groups (e.g., fluorination) | Minimal direct steric impact, but electronic effects on the amine's basicity are possible. | Increased susceptibility to nucleophilic attack; increased acidity of ring protons. |

| Introduction of Electron-Donating Groups (e.g., ether linkage) | Minimal direct steric impact; potential for altered basicity. | Decreased susceptibility to nucleophilic attack; potential for increased reactivity towards electrophiles (though still limited). |

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

The presence of a primary amino group on the this compound core serves as a versatile handle for a wide array of derivatization reactions, allowing for the systematic exploration of the surrounding chemical space. These strategies are crucial for developing analogues with tailored properties for various applications, including medicinal chemistry and materials science.

N-Acylation and N-Sulfonylation:

The nucleophilic nature of the 3-amino group makes it readily amenable to acylation and sulfonylation reactions.

N-Acylation: Reaction with various acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids in the presence of a base affords the corresponding amides. This reaction is a robust method for introducing a wide range of substituents. The use of diverse carboxylic acids allows for the incorporation of aliphatic, aromatic, and heterocyclic moieties. nih.govnih.gov

N-Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization introduces a key structural motif present in many biologically active compounds.

Urea and Thiourea Formation:

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the physicochemical properties of the resulting molecules. beilstein-journals.orgias.ac.inresearchgate.netnih.gov

Urea Synthesis: The addition of an isocyanate to this compound typically proceeds under mild conditions to give the corresponding urea derivative.

Thiourea Synthesis: Analogously, isothiocyanates react readily with the amino group to form thioureas.

Palladium-Catalyzed Cross-Coupling Reactions:

While the direct functionalization of the isoxazole ring can be challenging, modern cross-coupling methodologies offer potential avenues for derivatization. Although not directly involving the amino group, these strategies expand the chemical space by modifying the heterocyclic core. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgyoutube.comnih.govsigmaaldrich.com While direct C-H activation of the isoxazole ring at the 5-position could be envisioned, a more common approach involves the introduction of a halide (e.g., bromine or iodine) onto the ring, which can then participate in cross-coupling reactions.

The following table provides an overview of common derivatization strategies for this compound.

| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group | Potential for Diversity |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., pyridine, triethylamine) | Amide | High (depends on the variety of available acylating agents) |

| N-Sulfonylation | RSO₂Cl, Base (e.g., pyridine, triethylamine) | Sulfonamide | High (depends on the variety of available sulfonyl chlorides) |

| Urea Formation | R-N=C=O | Urea | High (depends on the variety of available isocyanates) |

| Thiourea Formation | R-N=C=S | Thiourea | High (depends on the variety of available isothiocyanates) |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | High (depends on the variety of available carbonyl compounds) |

| Palladium-Catalyzed Cross-Coupling (of a halogenated derivative) | Organoboronic acid (Suzuki), Terminal alkyne (Sonogashira), Amine (Buchwald-Hartwig), Pd catalyst, Base | Biaryl, Alkynyl, or Amino-substituted Isoxazole | Very High (allows for a wide range of substituents to be introduced on the isoxazole ring) |

These derivatization strategies, individually or in combination, provide a powerful toolkit for the synthesis of a diverse library of this compound analogues, enabling the systematic investigation of structure-activity relationships and the development of novel compounds with desired properties.

Biological Activities and Mechanistic Investigations of 4 Isopropylisoxazol 3 Amine Derivatives in Vitro

Evaluation of Biological Activities in Cell-Free and Cellular Systems

The versatility of the isoxazole-3-amine scaffold allows for its derivatives to interact with a variety of biological macromolecules. Laboratory studies have elucidated these interactions, providing insight into their potential mechanisms of action at the molecular level.

Ligand-Receptor Interactions: Antagonist and Agonist Activities (e.g., NMDA, GABAA)

While literature specifically detailing the activity of 4-isopropylisoxazol-3-amine derivatives on N-methyl-D-aspartate (NMDA) receptors is limited, the broader class of isoxazole (B147169) derivatives has been explored for its effects on ionotropic glutamate receptors, including non-NMDA types like the AMPA receptor mdpi.comnih.gov.

In contrast, derivatives containing the isoxazol-3-ol core, a close structural analog of isoxazol-3-amine, have been identified as modulators of the GABAA receptor. The GABAA receptor is the primary mediator of fast synaptic inhibition in the central nervous system. Certain isoxazol-3-ol derivatives have demonstrated the ability to act as partial agonists at GABAA receptor sites. For instance, 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) shows affinity for GABAA receptors in the low-micromolar range. The activity of these compounds is often compared to full GABAA agonists like isoguvacine.

Further chemical modifications to the isoxazole ring have yielded compounds with antagonist properties. Substitution at the 4-position of the 3-isoxazolol ring can dramatically alter the pharmacological profile, converting a partial agonist into a potent antagonist. The introduction of bulky substituents such as diphenylalkyl and naphthylalkyl groups has been shown to significantly increase binding affinity for the GABAA receptor.

| Compound | Target | Activity | Affinity (Ki or IC50) |

|---|---|---|---|

| 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) | GABAA Receptor | Partial Agonist | IC50 = 9.3 µM |

| 5-(4-Piperidyl)isothiazol-3-ol | GABAA Receptor | Partial Agonist | IC50 = 1.3 µM |

| 4-(2-Naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol | GABAA Receptor | Antagonist | Ki = 0.049 µM |

| 4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol | GABAA Receptor | Antagonist | Ki = 0.074 µM |

Enzyme Inhibitory Profiles and Molecular Targets

Derivatives of the this compound scaffold have been synthesized and evaluated as inhibitors of several key enzyme families involved in cellular signaling and epigenetic regulation.

The 3-hydroxy-isoxazole moiety, structurally analogous to the 3-amino-isoxazole group, has been identified as a novel zinc-binding group (ZBG) for inhibitors of histone deacetylase 6 (HDAC6) nih.govunica.ittandfonline.com. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in gene expression regulation. A series of derivatives featuring this 3-hydroxy-isoxazole ZBG were synthesized and tested in vitro against recombinant human HDAC6. Several of these compounds demonstrated potent inhibition of HDAC6, with the most active candidate achieving an IC₅₀ value of 700 nM nih.govunica.it.

| Compound ID | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 23 | HDAC6 | 0.7 µM |

| Compound 17 | HDAC6 | 1.3 µM |

| Compound 25 | HDAC6 | 1.5 µM |

| Compound 27 | HDAC6 | 8.2 µM |

| Trichostatin A (Reference) | HDAC6 | 0.026 µM |

Sirtuins are a class of NAD⁺-dependent deacetylases that play important roles in various cellular processes. A series of indole-isoxazolone hybrids have been synthesized and evaluated for their ability to inhibit SIRT1. In vitro screening of these compounds identified molecules with inhibitory activity in the micromolar range. Two potent molecules from this series, featuring trifluoromethyl substitutions, exhibited SIRT1 inhibition with IC₅₀ values of 35.25 and 37.36 µM, respectively nih.govresearchgate.net.

| Compound ID | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Compound I17 | SIRT1 | 35.25 µM |

| Compound I18 | SIRT1 | 37.36 µM |

The 3-amino-isoxazole scaffold is a key feature in a class of potent tyrosine kinase inhibitors. Specifically, 3-amino-benzo[d]isoxazole derivatives have been designed and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and invasion nih.gov. Structure-activity relationship (SAR) studies led to the identification of several compounds with IC₅₀ values against c-Met in the low nanomolar range. The most potent of these, compound 28a, displayed an enzymatic IC₅₀ of 1.8 nM nih.gov.

Furthermore, various isoxazole derivatives have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase nih.govresearchgate.net. A series of novel isoxazole compounds were synthesized and tested, with several showing high potency. Compound 25a, for example, exhibited an EGFR-TK inhibitory IC₅₀ value of 0.054 µM nih.gov. Other isoxazolidine derivatives have also demonstrated good inhibitory activity against EGFR, with IC₅₀ values in the sub-micromolar range nih.gov.

| Compound ID | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 28a | c-Met | 1.8 nM |

| Compound 8d | c-Met | <10 nM |

| Compound 25a | EGFR-TK | 0.054 µM |

| Compound 10a | EGFR-TK | 0.064 µM |

| Compound 10b | EGFR-TK | 0.066 µM |

| Isoxazolidine 2f | EGFR | 0.298 µM |

| Isoxazolidine 2g | EGFR | 0.484 µM |

Sphingomyelin synthase 2 (SMS2) is an enzyme involved in the final step of sphingomyelin biosynthesis and is considered a therapeutic target for inflammation-associated diseases. Research has identified 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and highly selective inhibitors of human SMS2 nih.gov. Through a strategy of conformational restriction and systematic structural modifications, several compounds with high selectivity and potent in vitro activity were developed. One of the lead compounds from this series, 15w, demonstrated significant inhibitory potency against sphingomyelin synthase activity nih.gov.

| Compound ID | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 15w | SMS2 | Potent Inhibition (Specific IC50 not detailed in abstract) |

| Other selected derivatives | SMS2 | High selectivity and good potency in vitro |

Secretory Phospholipase A2 (sPLA2) and Cyclooxygenase (COX-2) Inhibition

Derivatives of the isoxazole scaffold have been identified as inhibitors of key enzymes involved in the inflammatory cascade, namely secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2). While direct studies on this compound derivatives are not extensively documented in publicly available literature, research on analogous isoxazole structures provides valuable insights into their potential inhibitory activities.

Secretory phospholipase A2 (sPLA2) is a critical enzyme in the arachidonic acid pathway, responsible for the release of arachidonic acid from cell membranes, which is a precursor for prostaglandins and leukotrienes. The inhibition of sPLA2 is a therapeutic strategy for managing inflammatory diseases. Studies on various isoxazole derivatives have demonstrated their potential as sPLA2 inhibitors nih.gov. For instance, certain indole-containing isoxazole derivatives have shown significant sPLA2 inhibition nih.gov. The structure-activity relationship (SAR) of these compounds often highlights the importance of specific substituents on the isoxazole ring in determining the inhibitory potency nih.gov.

Cyclooxygenase-2 (COX-2) is another pivotal enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The isoxazole ring is a core structural motif in several known COX-2 inhibitors, such as valdecoxib nih.gov. Research has shown that various isoxazole derivatives exhibit potent and selective COX-2 inhibition nih.govnih.govmdpi.com. The diaryl substitution pattern on the isoxazole ring is a common feature for high COX-2 selectivity, as it allows the molecule to fit into the larger active site of the COX-2 enzyme compared to COX-1 nih.govnih.gov. A study on newly synthesized isoxazole derivatives identified compounds with IC50 values for COX-2 inhibition in the sub-micromolar range, indicating high potency nih.gov.

Table 1: In Vitro COX-2 Inhibition by a Series of Synthesized Isoxazole Derivatives This table presents data for general isoxazole derivatives, as specific data for this compound derivatives were not available.

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| C3 | 0.93 ± 0.01 | 24.26 |

| C5 | 0.85 ± 0.04 | 41.82 |

| C6 | 0.55 ± 0.03 | 61.73 |

Cellular Responses and Mechanistic Pathways

Induction of Apoptosis in Neoplastic Cell Lines

A significant body of research has demonstrated the pro-apoptotic activity of isoxazole derivatives in various cancer cell lines, suggesting their potential as anticancer agents. researchgate.netresearchgate.netnih.govsigmaaldrich.cnespublisher.com The induction of programmed cell death, or apoptosis, is a key mechanism for eliminating malignant cells without causing inflammation. espublisher.com

Studies have shown that novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives can induce both early and late apoptosis in human erythroleukemic K562 cells. researchgate.net These compounds also demonstrated antiproliferative and pro-apoptotic effects in glioblastoma U251-MG and temozolomide-resistant T98G cell lines. researchgate.netresearchgate.net The mechanism of action for some of these derivatives is linked to the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins. researchgate.net

Furthermore, other isoxazole derivatives have been shown to induce apoptosis in A375 melanoma cells through the generation of DNA damage and the formation of complexes with DNA Topoisomerase II. researchgate.net In hepatocellular carcinoma cell lines such as Huh7 and Mahlavu, certain indole-3-isoxazole-5-carboxamide derivatives were found to induce apoptotic cell death and cause cell cycle arrest at the G0/G1 phase. nih.gov

Table 2: Pro-apoptotic Activity of Representative Isoxazole Derivatives in Various Cancer Cell Lines This table presents data for general isoxazole derivatives, as specific data for this compound derivatives were not available.

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| K562 (Human Erythroleukemic) | 3,4-isoxazolediamide | Induction of early and late apoptosis | researchgate.net |

| U251-MG (Glioblastoma) | Isoxazole derivatives | Activation of apoptotic pathways | researchgate.net |

| T98G (Glioblastoma, TMZ-resistant) | Isoxazole derivatives | Activation of apoptotic pathways | researchgate.net |

| A375 (Melanoma) | 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | Induction of apoptosis | researchgate.net |

| Huh7 (Hepatocellular Carcinoma) | Indole-3-isoxazole-5-carboxamide derivatives | Induction of apoptosis and G0/G1 cell cycle arrest | nih.gov |

| Mahlavu (Hepatocellular Carcinoma) | Indole-3-isoxazole-5-carboxamide derivatives | Induction of apoptosis | nih.gov |

Modulating Quorum Sensing Mechanisms in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a population density-dependent manner. The inhibition of QS is an attractive strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance. While specific research on this compound derivatives is limited, the broader class of isoxazole-containing compounds has been explored for its quorum sensing inhibitory (QSI) potential.

Regulation of Protein-DNA Interactions (General Amine Analogue Studies)

Antimicrobial Research: Antibacterial, Antifungal, Anthelmintic, and Antitubercular Potentials

The isoxazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, with several approved drugs containing this heterocyclic ring. espublisher.comresearchgate.netrsc.org Derivatives of isoxazole have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, parasites, and mycobacteria.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis and evaluation of isoxazole derivatives with significant antibacterial and antifungal properties. researchgate.netresearchgate.netedu.krdresearchgate.netnih.govderpharmachemica.com The mechanism of action can vary, but for some isoxazole-containing antibiotics like the oxazolidinones, it involves the inhibition of bacterial protein synthesis. The antimicrobial spectrum often depends on the nature and position of substituents on the isoxazole ring and any fused ring systems. For instance, certain isoxazole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria and various fungal strains like Aspergillus niger and Candida albicans. researchgate.netconnectjournals.com

Table 3: In Vitro Antimicrobial Activity of Various Isoxazole Derivatives This table presents data for a range of isoxazole derivatives, as specific data for this compound derivatives were not available.

| Compound Series | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isoxazole-substituted 9-anilinoacridines | S. aureus | - | nih.gov |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of inhibition reported | researchgate.net |

| Isoxazole derivatives | E. coli, B. subtilis, C. albicans | MIC values ranging from 6 to 80 | researchgate.net |

| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | C. parapsilosis | MIC < 6.2 | nih.gov |

Anthelmintic Activity: Parasitic infections caused by helminths remain a significant global health problem. Research into new anthelmintic agents has explored various heterocyclic scaffolds, including isoxazoles. nih.govnih.govacs.org Studies have demonstrated that certain 3-substituted 5-methylthio-isoxazoles exhibit in vitro and in vivo activity against parasitic nematodes such as Ancylostoma ceylanicum and Nippostrongylus dubius. nih.gov

Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a major infectious disease worldwide, with the emergence of multidrug-resistant strains necessitating the development of new therapeutic agents. The isoxazole core has been incorporated into various molecular structures to generate compounds with potent antitubercular activity. researchgate.netnih.govijmtlm.orgnih.govresearchgate.net For example, derivatives of 3-isoxazolecarboxylic acid esters have shown submicromolar in vitro activity against replicating M. tuberculosis and also activity against non-replicating phenotypes. nih.gov Furthermore, 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been identified as a promising antitubercular chemotype with strong bactericidal activity and low cytotoxicity. nih.gov

Table 4: In Vitro Antitubercular Activity of Isoxazole Derivatives against M. tuberculosis H37Rv This table presents data for general isoxazole derivatives, as specific data for this compound derivatives were not available.

| Compound Series | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Isoxazole derivatives | 1 - 8 | ijmtlm.org |

| Triazole-isoxazole hybrids | Comparable to Isoniazid | researchgate.net |

Antineoplastic and Antiproliferative Investigations in Various Cancer Cell Lines

Derivatives of the isoxazole scaffold have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cell lines. A series of novel 4,5-dihydroisoxazole-5-carboxamide derivatives were synthesized and evaluated for their anti-cancer activity against two different human cancer cell lines. Many of these compounds exhibited anti-cancer activity with IC50 values ranging from 4.03 to 104.45 μM researchgate.net. Notably, compound 17h was found to be more potent than the standard drug cisplatin, with IC50 values of 4.11 and 4.03 μM against Hela and MCF-7 cell lines, respectively researchgate.net.

Furthermore, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been synthesized and shown to possess significant antiproliferative and pro-apoptotic activities. These compounds were effective in inducing both early and late apoptosis in human erythroleukemic K562 cells nih.gov. The antiproliferative effects of these derivatives were also observed in glioma U251-MG and T98G cells, with the effects varying depending on the specific structure of the analogues nih.gov.

A study on 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones, which contain the isopropylisoxazole core, showed significant growth inhibitory effects against various tumor cell lines, particularly leukemia cell lines researchgate.net. The anticancer activity of these compounds was evaluated across a panel of 60 human cancer cell lines, demonstrating the potential of the isopropylisoxazole scaffold in the development of new antineoplastic agents researchgate.net.

The antiproliferative activity of isopentenylated coumarins was also investigated, revealing that the 1,1-dimethylallyl and isopentenyl groups play an important role in their activity nih.gov. While not directly derivatives of this compound, this finding suggests that the isopropyl group may contribute significantly to the biological activity of the target compounds.

Table 1: In Vitro Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4,5-dihydroisoxazole-5-carboxamide derivative 17h | Hela | 4.11 | researchgate.net |

| 4,5-dihydroisoxazole-5-carboxamide derivative 17h | MCF-7 | 4.03 | researchgate.net |

| 4,5-dihydroisoxazole-5-carboxamide derivatives | Various | 4.03 - 104.45 | researchgate.net |

| 3,4-isoxazolediamide derivatives | K562, U251-MG, T98G | Significant antiproliferative and pro-apoptotic activity | nih.gov |

Anti-inflammatory and Analgesic Potentials of Isoxazole-3-amine Derivatives

Isoxazole derivatives have been investigated for their anti-inflammatory and analgesic properties. A study on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives identified them as potent and highly selective inhibitors of sphingomyelin synthase 2 (SMS2), a therapeutic target for chronic inflammation-associated diseases nih.gov. One of the compounds, 15w , demonstrated the ability to attenuate chronic inflammation in vivo nih.gov.

Derivatives of 4(3H)-quinazolinone bearing pyrazole groups have also been synthesized and shown to possess both analgesic and anti-inflammatory properties nih.gov. All the tested compounds showed statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice nih.gov. The analgesic activity was confirmed using the p-benzoquinone-induced writhing test nih.gov.

Furthermore, imidazolyl triazolo hydroxamic acid derivatives have been explored as potential anti-inflammatory and analgesic agents. Among the synthesized molecules, compounds with electron-releasing groups showed considerably enhanced activities researchgate.netniscpr.res.in. Specifically, compound FP10 was identified as the most effective anti-inflammatory agent, while FP4 was the most effective analgesic agent in the study researchgate.netniscpr.res.in.

Table 2: Anti-inflammatory and Analgesic Activity of Isoxazole and Related Derivatives

| Compound/Derivative Class | Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| 4-Benzyloxybenzo[d]isoxazole-3-amine derivative 15w | Anti-inflammatory | In vivo | Attenuated chronic inflammation | nih.gov |

| 3-Methyl-4(3H)quinazolinone derivatives with pyrazole groups | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, p-benzoquinone-induced writhing | Statistically significant effects | nih.gov |

| Imidazolyl triazolo hydroxamic acid derivative FP10 | Anti-inflammatory | Carrageenan-induced rat paw edema | Most effective in the series | researchgate.netniscpr.res.in |

Other Documented Biological Activities (e.g., Antioxidant, Anticonvulsant, Antidepressant, Immunosuppressant, Mast Cell Stabilizing Activity)

Beyond their anticancer and anti-inflammatory potential, isoxazole derivatives have been explored for a range of other biological activities.

Anticonvulsant Activity: A new series of isatin-based derivatives were designed and synthesized, showing remarkable protective activity in both MES and PTZ induced seizure models in mice with a low level of neurotoxicity nih.gov. Specifically, all methoxylated derivatives (4j, 4k, 4l ) exhibited significant anti-seizure activity in the MES model nih.gov.

Antioxidant Activity: The antioxidant properties of papaverine derivatives were investigated, and the results showed that the compounds have strong antioxidant potential researchgate.net. This suggests that the isoxazole scaffold, when incorporated into various molecular frameworks, could contribute to antioxidant effects.

Immunosuppressive and Mast Cell Stabilizing Activity: Mast cells are known to play a role in inflammatory and immune responses. While direct studies on the immunosuppressive effects of this compound derivatives are limited, the anti-inflammatory properties of related compounds suggest a potential for immunomodulation nih.gov. Mast cell stabilizing drugs are used to prevent allergic reactions by inhibiting the release of allergic mediators nih.gov. The ability of certain compounds to prevent mast cell degranulation is a key area of research for allergic and inflammatory conditions.

Table 3: Other Biological Activities of Isoxazole and Related Derivatives

| Activity | Derivative Class | Model | Key Findings | Reference |

|---|---|---|---|---|

| Anticonvulsant | Isatin-based derivatives (4j, 4k, 4l ) | MES and PTZ seizure models in mice | Significant anti-seizure activity | nih.gov |

| Antioxidant | Papaverine derivatives | In vitro and in vivo methods | Strong antioxidant potential | researchgate.net |

| Immunosuppressive | General Mast Cell Function | In vivo models | Mast cells can have both pro- and anti-inflammatory/immunosuppressive functions | nih.gov |

Structure Activity Relationship Sar Studies of 4 Isopropylisoxazol 3 Amine Analogues

Impact of Substituents on the Isoxazole (B147169) Ring for Biological Potency and Selectivity

The isoxazole ring serves as a fundamental scaffold in a multitude of biologically active compounds. ijpca.org Modifications to this heterocyclic core can significantly alter the physicochemical properties of the molecule, thereby influencing its potency and selectivity. ijpca.orgijpca.org Introducing various substituents on the isoxazole ring can modulate factors such as electron distribution, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets. researchgate.net

For instance, the addition of electron-withdrawing groups (e.g., fluoro, trifluoromethyl) or electron-donating groups (e.g., methoxy) to the phenyl ring attached to the isoxazole scaffold has been shown to enhance cytotoxic activity in certain cancer cell lines. nih.gov Specifically, SAR studies on isoxazole derivatives have revealed that fluorine or trifluoromethyl groups at the fourth position of a phenyl ring on the isoxazole can promote cytotoxicity. nih.gov In other contexts, such as antibacterial activity, the presence of methoxy, dimethyl amino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, has been found to enhance the antibacterial effects of isoxazole derivatives. ijpca.org

In the context of anti-inflammatory action, particularly as cyclooxygenase (COX) inhibitors, substitutions on the isoxazole ring are pivotal. Compounds with chloro or bromo substitutions on an attached phenyl ring have demonstrated significant anti-inflammatory activity and greater selectivity for the COX-2 enzyme. nih.gov The nature and position of these substituents dictate the binding affinity and inhibitory potential of the compounds.

The table below summarizes the observed impact of various substituents on the biological activity of isoxazole derivatives, based on findings from several research studies.

| Substituent Group | Position on Phenyl Ring Attached to Isoxazole | Observed Biological Effect | Target/Activity |

| Fluoro, Trifluoromethyl | 4-position | Promotes cytotoxicity | Anticancer |

| Methoxy, Dimethyl amino, Bromine | C-5 | Enhanced antibacterial activity | Antibacterial |

| Nitro, Chlorine | C-3 | Enhanced antibacterial activity | Antibacterial |

| Chloro, Bromo | --- | Significant activity, COX-2 selectivity | Anti-inflammatory |

| Sulfonylmethyl | para-position | Potent analgesic and anti-inflammatory | Anti-inflammatory (COX-2) |

Role of the Amine Group at Position 3 in Modulating Receptor Binding and Enzymatic Activity

The amine group at the 3-position of the isoxazole ring is a key functional group that often plays a direct role in molecular interactions with biological targets. organic-chemistry.org Its basicity and hydrogen-bonding capability allow it to form crucial interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the active site of enzymes or the binding pocket of receptors. nih.govacs.org

In studies of isoxazole derivatives targeting the System xc- transporter, the free α-amino group is a common feature among recognized inhibitors. nih.gov However, modifications of this amine group, for example through the formation of a hydrazone linkage, can markedly enhance binding affinity. This suggests that while the core amino functionality is important, extending from this position with lipophilic groups can access additional binding domains and improve potency. nih.gov

The conversion of a primary amino group to a secondary amine has also been shown to have a significant impact on activity. For example, in a series of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,3-benzisoxazole derivatives, the (R)-enantiomer where the primary amine was converted to a secondary amine showed potent GABA inhibitory activity. nih.gov This highlights that even subtle changes to the amine group can drastically alter biological outcomes. The synthesis of 3-aminoisoxazoles is a key step in creating these pharmacologically active agents, with reaction conditions like pH and temperature being critical for achieving the desired isomer. organic-chemistry.org

Influence of the Isopropyl Group at Position 4 and Other Alkyl/Aryl Substitutions on Receptor Interaction and Efficacy

The substituent at position 4 of the isoxazole ring significantly influences the molecule's steric and electronic properties, which in turn affects its interaction with biological targets. Isoxazoles with an electron-withdrawing group at the 4-position exhibit enhanced polarity of the C4–C5 bond, making them structurally similar to Michael acceptors and influencing their reactivity. researchgate.net

In the context of antiplasmodial activity, the substitution pattern at the 4-position of related 1,2,5-oxadiazole-3-amine scaffolds is critical. A study on these analogues showed that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com Specifically, 4-(3,4-dialkoxyphenyl) substitution was shown to have a profoundly positive impact on both activity and cytotoxicity. mdpi.com

For isoxazole derivatives acting as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), substitutions at the C-4 position were explored. These derivatives demonstrated a thermal stabilization effect on the RORγt protein, with potency correlating to the degree of stabilization. acs.org The increased potency of certain analogues was attributed to enhanced hydrophobic effects from more lipophilic groups interacting with the hydrophobic allosteric-binding pocket. acs.org

The following table illustrates the effect of different substitutions at position 4 on the activity of isoxazole and oxadiazole analogues.

| Scaffold | Substituent at Position 4 | Observed Biological Effect | Target/Activity |

| Isoxazole | Electron-withdrawing group | Enhanced C4–C5 bond polarity | Chemical Reactivity |

| 1,2,5-Oxadiazole | 3-Ethoxy-4-methoxyphenyl | High in vitro activity and selectivity | Antiplasmodial (P. falciparum) |

| Isoxazole | Various lipophilic groups | Thermal stabilization of protein | RORγt Allosteric Ligands |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Isoxazole-3-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For isoxazole-3-amine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for their activity. nih.gov

In a study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists, 3D-QSAR models were developed that demonstrated strong predictive ability. nih.gov The contour maps generated from these models indicated that the presence of hydrophobicity at certain positions (R2 group) and electronegative groups at other positions (R3 group) was crucial for agonistic activity. nih.gov Such models provide a visual representation of how different steric, electrostatic, and hydrophobic fields around the molecule influence its potency.

Similarly, QSAR studies have been conducted on isoxazole-piperazine derivatives to understand their anticancer activity. researchgate.net These studies identified the importance of specific molecular descriptors, such as molecular connectivity indices and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), in describing the anticancer activity against various cell lines. researchgate.net The statistical validation of these QSAR models confirms their robustness and utility in predicting the activity of new, unsynthesized compounds. researchgate.netnih.gov

The insights gained from QSAR studies are invaluable for rational drug design, as they help prioritize the synthesis of compounds with a higher probability of being active, thereby saving time and resources. nih.gov

Rational Design Principles for Optimized 4-Isopropylisoxazol-3-amine-Based Scaffolds

The rational design of optimized scaffolds based on the this compound framework relies on integrating the knowledge gained from SAR and QSAR studies. The goal is to create novel molecules with enhanced potency, selectivity, and favorable physicochemical properties. mdpi.com

Key principles for the rational design of these scaffolds include:

Bioisosteric Replacement: The isoxazole ring can be considered a bioisostere for other chemical groups, allowing for its incorporation into larger molecules to improve properties. mdpi.com For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere for a purine (B94841) scaffold, and similar principles can be applied to isoxazole-based designs. mdpi.com

Scaffold Hopping and Decoration: Starting with the core isoxazole scaffold, "decorations" with different functional groups at positions 3, 4, and 5 can be systematically explored. Insights from SAR studies guide the choice of substituents to enhance interactions with the target. For instance, knowing that lipophilic groups at position 4 enhance binding to a hydrophobic pocket allows designers to focus on synthesizing analogues with such features. acs.org

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking studies can be used to predict how newly designed analogues will bind. nih.gov This allows for the design of compounds that have complementary shapes and chemical features to the target's active site, leading to higher affinity. Docking studies combined with molecular dynamics (MD) simulations can provide a deeper understanding of the binding modes and interactions between the ligand and the target protein. nih.govresearchgate.net

Optimization of Physicochemical Properties: Rational design also involves tailoring properties like solubility and metabolic stability. For example, the substitution of an isoxazole-3-carboxamide (B1603040) with a specific aminocyclohexanol motif was shown to provide a requisite balance of both potency and solubility. researchgate.net

By applying these principles, medicinal chemists can move from a starting hit compound to a highly optimized lead candidate with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 4 Isopropylisoxazol 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comderpharmachemica.com This method is widely used to understand how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. nih.gov

In the context of 4-Isopropylisoxazol-3-amine, molecular docking simulations would be employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity. The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energetically minimized. A potential protein target's 3D structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand would be placed in the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: A scoring function would then estimate the binding affinity for each pose, typically in kcal/mol. The poses with the best scores would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This analysis could reveal, for instance, that the amine group of this compound acts as a hydrogen bond donor, while the isoxazole (B147169) ring participates in hydrophobic interactions within the active site of a target protein.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | LEU83, VAL35 | Hydrophobic |

| LYS20 | Hydrogen Bond | ||

| Hypothetical Protease B | -7.2 | ASP102 | Hydrogen Bond |

| ILE15, TRP99 | Hydrophobic |

Note: The data in this table is purely illustrative to demonstrate the output of molecular docking simulations and is not based on experimental results.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These methods provide detailed insights into molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. als-journal.comresearchgate.net For this compound, DFT calculations would be used to:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Molecular Properties: Predict properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman). researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com

An MEP map of this compound would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring, indicating these as sites for potential electrophilic attack, and positive potential around the amine hydrogens.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap (ΔE): A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, a DFT calculation could provide the energies of the HOMO and LUMO, allowing for the determination of its reactivity profile.

Illustrative Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Polarity and solubility |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment. researchgate.net

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in various solvents or at different temperatures. This is particularly relevant for the rotatable bonds in the isopropyl group.

Study Binding Dynamics: When docked into a protein target, an MD simulation can assess the stability of the ligand-protein complex over time. ajchem-a.com It can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can provide insights into the strength and lifetime of key interactions, such as hydrogen bonds.

An MD simulation might show, for example, that while a docked pose of this compound is initially stable, thermal fluctuations could cause it to dissociate from the binding pocket after a certain period, providing information on its binding kinetics.

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can also be used in reverse to design a virtual library of novel derivatives based on a lead compound like this compound.

The process for designing and screening a virtual library of this compound derivatives would involve:

Scaffold Hopping and R-group Enumeration: Starting with the this compound core, various chemical modifications would be made in silico. This could involve changing the isopropyl group to other alkyl or aryl groups, or adding substituents to the isoxazole ring.

Virtual Screening: The newly designed library of derivatives would then be screened against a specific biological target using high-throughput molecular docking.

Filtering and Prioritization: The results would be filtered based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's rule of five), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The top-ranked compounds would then be prioritized for chemical synthesis and experimental testing.

This approach allows for the rapid exploration of the chemical space around this compound to identify derivatives with potentially improved potency and pharmacokinetic profiles.

Future Perspectives in Research on 4 Isopropylisoxazol 3 Amine

Advancements in Novel Synthetic Strategies and Methodological Developments

The future synthesis of 4-Isopropylisoxazol-3-amine and its derivatives will likely build upon established methodologies for 3-aminoisoxazoles, while incorporating novel and more efficient synthetic routes. A key challenge will be the regioselective introduction of the isopropyl group at the C4 position.

One promising avenue is the adaptation of methods developed for the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. A reliable procedure has been reported where reaction temperature and pH are key factors in determining the regioselectivity. organic-chemistry.orgthieme-connect.com For instance, reacting a suitable β-ketonitrile precursor with hydroxylamine (B1172632) under controlled pH (7-8) and at lower temperatures (≤45 °C) has been shown to favor the formation of 3-aminoisoxazoles. organic-chemistry.org Future research could focus on designing a suitable α-isopropyl-β-ketonitrile to serve as the starting material for the synthesis of this compound.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach. The development of a one-pot synthesis, potentially catalyzed by an organocatalyst, could streamline the production of a library of 4-substituted-3-aminoisoxazoles. nih.gov This would involve the reaction of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride under optimized conditions.

The table below outlines potential synthetic strategies that could be explored for the synthesis of this compound.

| Synthetic Strategy | Precursors | Key Reaction Conditions | Potential Advantages |

| Cyclization of α-isopropyl-β-ketonitrile | α-isopropyl-β-ketonitrile, Hydroxylamine | Controlled pH (7-8), Temperature ≤45 °C | High regioselectivity for the 3-amino isomer |

| One-Pot Three-Component Reaction | Isopropyl-β-keto ester, Aldehyde, Hydroxylamine hydrochloride | Organocatalyst (e.g., DMAP), Green solvent system | Step and atom economy, mild conditions |

| [3+2] Cycloaddition | Nitrile oxides and enamines | Base-promoted, regioselective | Access to diverse building blocks |

Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets

The isoxazole (B147169) nucleus is a component of numerous commercial drugs with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective effects. rsc.org Given this precedent, this compound and its future derivatives represent a promising area for the discovery of novel therapeutic agents.

Initial biological screening should encompass a wide range of assays to identify potential activities. Based on the known activities of other isoxazole derivatives, key areas of investigation could include:

Anticancer Activity: Isoxazole derivatives have been investigated for their anticancer properties. ijpca.orgespublisher.com Future derivatives of this compound could be screened against a panel of cancer cell lines to identify potential cytotoxic or antiproliferative effects.

Antibacterial and Antifungal Activity: The isoxazole moiety is present in some antibacterial and antifungal agents. rsc.org Screening against various Gram-positive and Gram-negative bacteria, as well as fungal strains, could reveal novel antimicrobial agents.

Anti-inflammatory Activity: Valdecoxib, a COX-2 inhibitor, contains an isoxazole ring, highlighting the potential of this scaffold in developing anti-inflammatory drugs. ijpca.org

Neurological Disorders: Some isoxazole-containing compounds have shown potential in treating neurological conditions. rsc.org

The following table summarizes potential therapeutic targets for this compound derivatives based on the known activities of the isoxazole class.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Kinases, Apoptosis-related proteins | Many small molecule kinase inhibitors contain heterocyclic scaffolds. |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal ergosterol (B1671047) biosynthesis | Established mechanism for many antimicrobial agents. |

| Inflammation | Cyclooxygenase (COX) enzymes | Precedent of Valdecoxib. |

| Neurology | Receptors and enzymes in the central nervous system | Known neuroprotective and anxiolytic activities of some isoxazoles. |

Integration of Advanced Computational Approaches for Rational Compound Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, in silico methods can be employed to design novel derivatives with enhanced biological activity and improved pharmacokinetic properties.

Molecular docking studies can be utilized to predict the binding modes of this compound derivatives to the active sites of various biological targets. This can help in prioritizing compounds for synthesis and biological evaluation. Computational studies on isoxazole derivatives have been used to analyze their electronic properties and predict their pharmaceutical activities. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to determine the electronic structure and reactivity of the molecule, providing insights into its potential interactions with biological macromolecules. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of synthesized derivatives to build models that correlate chemical structure with biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent analogues.

Synergistic Application of Combinatorial Chemistry and High-Throughput Screening in Derivative Discovery

The combination of combinatorial chemistry and high-throughput screening (HTS) is a powerful strategy for the rapid discovery of new lead compounds. The isoxazole scaffold is well-suited for the generation of combinatorial libraries due to the availability of multiple points for diversification. nih.govnih.gov

For this compound, a combinatorial library could be generated by modifying the amino group at the C3 position and by introducing various substituents onto a phenyl ring attached at the C5 position, for example. Solid-phase synthesis techniques could be employed to facilitate the parallel synthesis of a large number of derivatives. nih.govnih.gov

Once synthesized, these libraries can be subjected to HTS against a panel of biological targets to identify "hits." This approach significantly increases the efficiency of the drug discovery process, allowing for the rapid exploration of the chemical space around the this compound core. The development of isoxazole-based combinatorial libraries has been successfully used to identify antithrombotic agents. nih.govnih.gov

The following table outlines a potential workflow for the discovery of novel derivatives of this compound.

| Step | Technique | Objective |

| 1. Library Design | Computational Modeling | Design a diverse library of derivatives with favorable drug-like properties. |

| 2. Library Synthesis | Combinatorial Chemistry (Solid-Phase or Solution-Phase) | Synthesize a large number of derivatives in a parallel fashion. |

| 3. Biological Screening | High-Throughput Screening (HTS) | Rapidly screen the library against multiple biological targets. |

| 4. Hit Identification and Validation | Dose-response studies, secondary assays | Confirm the activity of initial hits and determine their potency and selectivity. |

| 5. Lead Optimization | Structure-Activity Relationship (SAR) studies | Systematically modify the structure of the hit compounds to improve their properties. |

While this compound remains an understudied compound, the wealth of knowledge surrounding the isoxazole core provides a clear roadmap for future research. By leveraging advancements in synthetic chemistry, exploring a wide range of biological targets, integrating computational design, and utilizing high-throughput screening of combinatorial libraries, the therapeutic potential of this novel scaffold can be systematically unlocked. The journey from a chemical curiosity to a potential therapeutic agent is a long one, but for this compound, the path is illuminated by the successes of its chemical relatives.

Q & A

Q. What are the established synthetic pathways for 4-Isopropylisoxazol-3-amine, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes. A robust method involves hypervalent iodine-induced cycloaddition, where nitrile oxides react with terminal alkynes under mild conditions (e.g., room temperature, dichloromethane solvent) to form the isoxazole core . Key parameters for optimization include:

- Catalyst loading : Excess iodine reagents may lead to side products.

- Solvent polarity : Polar aprotic solvents enhance reaction rates but may reduce selectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used to isolate the product.

Q. Example synthesis workflow :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cycloaddition | Iodine(III) reagent, CH₂Cl₂, RT | 65–75 | >95% |

| Purification | Column chromatography | 60–70 | >98% |

For reproducibility, ensure strict control of moisture and oxygen levels during synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Core characterization methods include:

- ¹H/¹³C NMR : The isoxazole ring protons (δ 6.2–6.8 ppm) and amine protons (δ 2.5–3.5 ppm) are diagnostic. Contradictions in peak assignments often arise from tautomerism or impurities. Use deuterated DMSO to stabilize the amine group and suppress exchange broadening .

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.